Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate
Overview
Description
“Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate” is a chemical compound with the molecular formula C14H10BrClNNaO2 . It is also known as Diclofenac Sodium Impurity D .
Molecular Structure Analysis
The molecular weight of this compound is 362.58 g/mol . The InChI string representation of its structure isInChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1
.
Scientific Research Applications
Phenylating Agent in Organic Synthesis
Sodium tetraphenylborate (NaBPh4) is utilized in the phenylation of alkenes and acid chlorides. It acts as a phenylating agent in the presence of palladium(II) acetate and silver acetate, producing phenylated alkenes with varying yields. This showcases its role in organic synthesis, particularly in introducing phenyl groups into different molecular structures (Cho, Itotani, & Uemura, 1993).
C-H Activation and Regioselectivity Studies
Sodium acetate plays a crucial role in C-H activation of para-substituted phenyl imines. Its presence significantly influences the rate and regioselectivity of these reactions. The study of these reactions contributes to understanding electrophilic C-H activation mechanisms, which are fundamental in organic chemistry (Li, Brennessel, & Jones, 2009).
In Bromination Reactions
Sodium acetate is involved in the bromination of benzylidene 2-pyridylhydrazone. This reaction leads to the formation of benzylidene 2-(N-bromopyridylium)-hydrazone bromide and subsequently to 3-phenyl-s-triazolo[4,3-a] pyridine. Such bromination reactions are critical in synthesizing various organic compounds with potential applications in medicinal chemistry and material science (Gibson, 1963).
Role in Synthesis of Labelled Compounds
In the field of radiopharmaceuticals, sodium acetate is used in the synthesis of labelled compounds, such as in the preparation of 4-tert-butyl-3-(2-chloro-[-2-14C]ethyl)ureido benzene. This application is essential in developing radiolabeled compounds for diagnostic and therapeutic purposes in nuclear medicine (Azim et al., 1997).
Claisen Ester Condensation
Sodium is utilized to promote Claisen ester condensation, a fundamental reaction in organic synthesis. It facilitates the formation of compounds like ethyl γγγ-trifluoroacetoacetate, a key intermediate in synthesizing various organic molecules (Burdon & McLoughlin, 1964).
In Oxidative Lignin Analysis
Sodium chlorite is used in oxidative lignin analysis, an essential technique in plant research. This application is significant in understanding the composition of plant materials, which is crucial for industries like biofuel production and paper manufacturing (Collings, Yokoyama, & Bergen, 1978).
As a Promoter in Organic Chemistry Experiments
Solid sodium chloride or its solutions are often used in organic chemistry experiments to modify reaction conditions, such as in the preparation of cyclohexene and ethyl acetate. Its role in these experiments highlights its versatility as a reagent in laboratory settings (Huang De-n, 2013).
properties
IUPAC Name |
sodium;2-[2-(2-bromo-6-chloroanilino)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEGIAAJWFDGJP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Br)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClNNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635563 | |
Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
CAS RN |
127792-45-4 | |
Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.